N-Acetyl-S-propyl-L-cysteine

Lipid Metabolism Hepatoprotection Enzyme Inhibition

N-Acetyl-S-propyl-L-cysteine (CAS 14402-54-1), also known as n-propylmercapturic acid (PMA), is the only analytically validated urinary biomarker for quantifying human exposure to the industrial solvent 1-bromopropane (1-BP). Unlike generic N-acetyl-L-cysteine or S-methyl/ethyl analogs, its specific S-propyl side chain confers unmatched specificity for 1-BP metabolism. Validated LC-MS/MS methods achieve detection down to 0.01 µg/ml. Essential as a high-purity reference standard for occupational toxicology monitoring, method calibration, and QC workflows. The deuterated analog (d7-PMA) is also available for use as an internal standard.

Molecular Formula C8H15NO3S
Molecular Weight 205.28 g/mol
CAS No. 14402-54-1
Cat. No. B027731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-propyl-L-cysteine
CAS14402-54-1
SynonymsN-Acetyl-3-(propylthio)alanine;  Propylmercapturic Acid; 
Molecular FormulaC8H15NO3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCCCSCC(C(=O)O)NC(=O)C
InChIInChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1
InChIKeyPSOKBYBSKZWNMI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-S-propyl-L-cysteine (14402-54-1): Key S-Propyl Mercapturic Acid Biomarker and Metabolite


N-Acetyl-S-propyl-L-cysteine (CAS 14402-54-1), also known as n-propylmercapturic acid (AcPrCys or PMA), is an S-substituted N-acetyl-L-cysteine derivative [1]. It is a naturally occurring compound found in Allium vegetables and a key metabolite in the oxidative metabolism and detoxification pathway of 1-bromopropane (1-BP) [2]. As a mercapturic acid, it serves as a specific, quantifiable urinary biomarker for assessing human exposure to the industrial solvent 1-bromopropane, with validated analytical methods enabling detection down to 0.01 µg/ml [3].

N-Acetyl-S-propyl-L-cysteine (14402-54-1): Why It Cannot Be Substituted with Other S-Alkyl Cysteines


Substituting N-Acetyl-S-propyl-L-cysteine with other N-acetylated or non-acetylated S-alkyl cysteines is not equivalent for two primary reasons. First, as a mercapturic acid, its specific S-propyl side chain makes it the definitive urinary biomarker for 1-bromopropane (1-BP) exposure, a property not shared by S-ethyl or S-methyl analogs, which correspond to different parent toxins [1]. Second, the presence of both the N-acetyl and S-propyl groups imparts distinct biological activities. While non-acetylated S-propyl-L-cysteine (SPC) is active in lipid metabolism assays, the N-acetyl group is crucial for its specific formation as a detoxification product from 1-BP [2]. This compound's unique utility lies at the intersection of specific industrial hygiene monitoring and its behavior as a functional metabolite, making substitution with a generic analog, such as N-acetyl-L-cysteine (NAC) or S-allyl cysteine (SAC), scientifically invalid for these primary applications.

N-Acetyl-S-propyl-L-cysteine (14402-54-1): Quantified Evidence for Scientific Selection


Superior Inhibition of Triglyceride Synthesis Compared to S-Allyl Cysteine

In a study on primary rat hepatocytes, S-propyl cysteine (SPC), the non-acetylated analog of the target compound, achieved a maximal inhibition of triglyceride (TG) synthesis of 51% at 4.0 mmol/L, which was superior to the 43% maximal inhibition achieved by S-allyl cysteine (SAC) under the same conditions [1]. While this data is for SPC, it provides class-level inference for the activity of the S-propyl side chain in lipid regulation.

Lipid Metabolism Hepatoprotection Enzyme Inhibition

Definitive and Validated Urinary Biomarker for 1-Bromopropane Exposure

N-Acetyl-S-propyl-L-cysteine (AcPrCys) is established as the primary urinary biomarker for 1-bromopropane (1-BP) exposure. A validated HPLC-MS procedure demonstrates an analytical limit of detection (LOD) of 0.01 µg/ml in human urine, with recoveries from fortified samples ranging from 96% to 103% [1]. This specificity is not shared by other S-alkyl-N-acetyl cysteines, which are metabolites of different parent compounds.

Biomonitoring Occupational Toxicology Analytical Chemistry

Robust Analytical Recovery and Precision for Urinary Biomonitoring

Multiple independent method validations confirm the reliability of quantifying N-Acetyl-S-propyl-L-cysteine in urine. One study demonstrated recovery of 93-102% with a precision (%RSD) ≤ 5.2% across fortification levels of 0.61-10 µg/ml [1]. A separate evaluation reported recoveries from 96-103% with a precision (%RSD) ≤ 6.4% at levels of 0.625-10 µg/ml [2]. This high level of method performance is essential for its role as a biomarker.

Analytical Method Validation LC/MS Biomarker Quantification

N-Acetyl-S-propyl-L-cysteine (14402-54-1): Core Scientific and Industrial Applications


Occupational Exposure Monitoring for 1-Bromopropane

This is the primary and most validated application for N-Acetyl-S-propyl-L-cysteine. As the major urinary metabolite of 1-bromopropane (1-BP), it is the definitive biomarker for assessing worker exposure in industries using this solvent, such as vapor degreasing, adhesive manufacturing, and foam cushion fabrication. Established analytical methods with LODs of 0.01 µg/ml allow for sensitive monitoring of low-level exposures, directly supporting industrial hygiene and occupational safety programs [1].

Analytical Standard for LC-MS Biomarker Quantification

Due to its role as a critical biomarker, N-Acetyl-S-propyl-L-cysteine is essential as a high-purity analytical reference standard. It is used for method development, calibration, and quality control in LC-MS and LC-MS/MS assays designed to quantify human exposure to 1-bromopropane. The availability of its deuterated analog (d7-PMA) as an internal standard further enhances the precision and accuracy of these quantitative analyses in complex biological matrices [2].

Research Tool in Xenobiotic Metabolism and Mercapturic Acid Pathways

This compound serves as a model substrate and product for studying the mercapturic acid pathway, a key route for the detoxification and elimination of electrophilic xenobiotics. It is used in toxicology research to investigate the conjugation of 1-bromopropane with glutathione, its subsequent metabolism, and the urinary excretion of mercapturates. This makes it a valuable tool for fundamental research in drug metabolism and environmental toxicology [3].

Investigational Agent for Lipid Metabolism Research

While not a therapeutic, N-Acetyl-S-propyl-L-cysteine (and its non-acetylated analog, S-propyl cysteine) is a useful research tool for investigating the modulation of hepatic lipid biosynthesis. Studies have shown that S-propyl cysteine can inhibit triglyceride synthesis in hepatocytes by up to 51%, a property relevant to understanding the hypolipidemic effects of Allium vegetables. This compound can be used as a reference molecule in in vitro studies of fatty acid and cholesterol metabolism [4].

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